molecular formula C14H26O B12647098 Dodec-2-enyloxirane CAS No. 93820-03-2

Dodec-2-enyloxirane

Cat. No.: B12647098
CAS No.: 93820-03-2
M. Wt: 210.36 g/mol
InChI Key: QNRDSEBPIRXMOA-ZHACJKMWSA-N
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Description

Dodec-2-enyloxirane: is an organic compound with the molecular formula C₁₄H₂₆O . It is a heterocyclic compound containing an oxirane ring (epoxide) attached to a dodecene chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Dodec-2-ene: One common method to synthesize Dodec-2-enyloxirane is through the epoxidation of dodec-2-ene. This reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to convert the alkene into the corresponding epoxide.

    Industrial Production Methods: Industrially, this compound can be produced using similar epoxidation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dodec-2-enyloxirane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Catalytic hydrogenation is a typical method used for this purpose.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles like amines, alcohols, thiols under mild to moderate conditions.

Major Products:

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction: Alcohols or other reduced compounds.

    Substitution: Corresponding substituted products with the nucleophile attached.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Dodec-2-enyloxirane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine:

    Drug Development: The compound’s ability to undergo various chemical reactions makes it useful in the development of pharmaceutical compounds. It can be modified to create bioactive molecules with potential therapeutic applications.

Industry:

    Polymer Production: this compound is used in the production of polymers and resins. Its epoxide group allows it to react with other monomers to form cross-linked polymer networks.

Mechanism of Action

Mechanism:

    Epoxide Ring Opening: The primary mechanism by which Dodec-2-enyloxirane exerts its effects is through the opening of the epoxide ring. This can occur via nucleophilic attack, leading to the formation of various products depending on the nucleophile involved.

Molecular Targets and Pathways:

    Nucleophilic Attack: The oxirane ring is susceptible to nucleophilic attack, which can lead to the formation of different products. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Uniqueness:

    Reactivity: Dodec-2-enyloxirane’s unique reactivity due to the presence of the epoxide ring makes it distinct from other similar compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

93820-03-2

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2-[(E)-dodec-2-enyl]oxirane

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h10-11,14H,2-9,12-13H2,1H3/b11-10+

InChI Key

QNRDSEBPIRXMOA-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCCC/C=C/CC1CO1

Canonical SMILES

CCCCCCCCCC=CCC1CO1

Origin of Product

United States

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